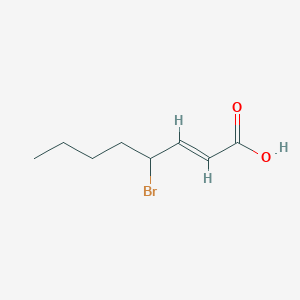

4-Bromo-2-octenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115185-86-9 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

(E)-4-bromooct-2-enoic acid |

InChI |

InChI=1S/C8H13BrO2/c1-2-3-4-7(9)5-6-8(10)11/h5-7H,2-4H2,1H3,(H,10,11)/b6-5+ |

InChI Key |

FZILSBUDCYKRKR-UHFFFAOYSA-N |

SMILES |

CCCCC(C=CC(=O)O)Br |

Isomeric SMILES |

CCCCC(/C=C/C(=O)O)Br |

Canonical SMILES |

CCCCC(C=CC(=O)O)Br |

Synonyms |

4-bromo-2-octenoic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Octenoic Acid

Strategies for Carbon-Bromine Bond Formation in Unsaturated Fatty Acids

Regioselective Bromination Techniques

Regioselectivity concerns the control of where a reaction occurs on a molecule. For 4-Bromo-2-octenoic acid, the challenge is to introduce bromine at the C-4 position, avoiding reactions at the double bond or other positions on the alkyl chain.

One primary strategy for achieving such selectivity is allylic bromination . This type of reaction specifically targets the carbon atom adjacent to a double bond. The most common reagent for this transformation is N-Bromosuccinimide (NBS), typically used in the presence of a radical initiator like light (hν) or a peroxide. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen, leading to the formation of a resonance-stabilized allylic radical. This radical then reacts with a bromine source to yield the desired 4-bromo product.

Another approach involves the addition of hydrogen bromide (HBr) under specific conditions . While the typical electrophilic addition of HBr to an alkene would not yield the desired product, radical addition in the presence of peroxides proceeds with anti-Markovnikov regioselectivity. wikipedia.org This is particularly relevant when designing a synthesis from a precursor with a different unsaturation pattern, such as a conjugated diene. For instance, addition of HBr to a 2,4-octadienoic acid derivative under radical conditions could potentially lead to the formation of a 4-bromo or 5-bromo product, depending on the stability of the intermediate radical.

Enzymatic methods also offer high regioselectivity. Peroxidases, such as eosinophil peroxidase and myeloperoxidase, can catalyze the oxidation of bromide by hydrogen peroxide to form hypobromous acid (HOBr). nih.gov This reagent reacts with unsaturated fatty acids to form bromohydrins, where a bromine and a hydroxyl group are added across the double bond. nih.gov While this adds bromine to the carbon skeleton, it does not directly produce the target 4-bromo allylic structure and would require subsequent modification.

| Bromination Method | Typical Reagents | Regioselectivity | Applicability to this compound |

| Allylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | High for allylic (C-4) position | Direct and highly relevant for brominating a 2-octenoic acid precursor. |

| Radical Addition of HBr | HBr, peroxides | Anti-Markovnikov | Potentially useful if starting from a conjugated diene precursor. wikipedia.org |

| Peroxidase-Mediated | Peroxidase, H₂O₂, Br⁻ | Forms bromohydrins at the double bond | Indirect; would require further steps to convert the bromohydrin to the target molecule. nih.gov |

Stereochemical Control in Alkene Bromination

Stereochemistry refers to the three-dimensional arrangement of atoms. While the target molecule has its primary stereochemical point of interest in the E/Z configuration of the double bond, understanding stereocontrol during bromination is fundamental.

When a reagent like bromine (Br₂) adds across a double bond, the reaction typically proceeds through a cyclic bromonium ion intermediate . vanderbilt.edu This intermediate blocks one face of the original double bond, forcing the incoming bromide nucleophile to attack from the opposite face. This results in a predictable anti-addition, where the two bromine atoms end up on opposite sides of the carbon-carbon bond. researchgate.net The stereochemistry of the starting alkene (whether it is cis or trans) directly determines the stereochemistry of the resulting dibrominated product. students-hub.com

For the synthesis of this compound, the key stereogenic element is the double bond itself, which can exist as an E (trans) or Z (cis) isomer. libretexts.org The choice of reaction to create this double bond will determine its configuration. Most methods for synthesizing α,β-unsaturated acids have inherent stereochemical preferences.

Carboxylic Acid Functional Group Introduction and Modification

The carboxylic acid group (-COOH) is a defining feature of the target molecule. numberanalytics.com There are several reliable methods for its introduction into a molecule.

Oxidation of Primary Alcohols or Aldehydes : This is a very common and effective method. A precursor molecule containing a primary alcohol (-CH₂OH) or an aldehyde (-CHO) at the C-1 position can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield the corresponding carboxylic acid. libretexts.orgchemistrytalk.org

Hydrolysis of Nitriles or Esters : An alkyl halide can be converted to a nitrile (-C≡N) via nucleophilic substitution with a cyanide anion. Subsequent hydrolysis of the nitrile in acidic or basic conditions yields a carboxylic acid, usefully extending the carbon chain by one carbon. libretexts.org Similarly, the hydrolysis of an ester (R-COOR') is a standard final step in many syntheses to unmask the carboxylic acid.

Carboxylation of Organometallic Reagents : Grignard reagents (R-MgX) or organolithium reagents (R-Li) can react with carbon dioxide (CO₂) in an electrophilic addition. This is followed by an acidic workup to protonate the resulting carboxylate salt, forming the carboxylic acid. libretexts.org This method builds the carbon skeleton and introduces the acid group simultaneously.

Total Synthesis Approaches to this compound Analogues

A total synthesis involves constructing a complex molecule from simpler, commercially available starting materials. For analogues of this compound, the strategy would revolve around forming the α,β-unsaturated acid core and incorporating the bromo-substituent.

Exploration of α,β-Unsaturated Acid Syntheses

The α,β-unsaturated acid motif is a common structural element, and several classic reactions are employed for its synthesis. acs.org

The Doebner-Knoevenagel condensation is a powerful method for creating α,β-unsaturated acids. acs.org It involves the reaction of an aldehyde or ketone with malonic acid in the presence of a basic catalyst, often pyridine (B92270) or piperidine. The reaction proceeds through condensation and subsequent decarboxylation to yield the target unsaturated acid. For example, reacting hexanal (B45976) with malonic acid would be a direct route to 2-octenoic acid, which could then undergo allylic bromination.

The Horner-Wadsworth-Emmons (HWE) reaction is another cornerstone of alkene synthesis that offers excellent control over stereochemistry, typically favoring the formation of the (E)-alkene. acs.org This reaction involves a stabilized phosphonate (B1237965) ylide reacting with an aldehyde or ketone. To synthesize an α,β-unsaturated acid, one would use a phosphonate reagent bearing an ester group, which can be hydrolyzed to the carboxylic acid after the double bond is formed.

An alternative approach mentioned in the literature for a related compound involves a Reformatsky reaction , where an aldehyde (2-ethylhexanal) reacts with an α-bromo ester (ethyl α-bromopropionate) in the presence of zinc. orgsyn.org This is followed by dehydration and saponification to yield the α,β-unsaturated acid.

| Synthesis Method | Reactants | Key Features | Stereoselectivity |

| Doebner-Knoevenagel | Aldehyde, Malonic Acid, Base | Direct synthesis of α,β-unsaturated acid. acs.org | Often a mixture, but can be influenced by conditions. |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Ester, Base | Forms an α,β-unsaturated ester; requires subsequent hydrolysis. | Generally high selectivity for the (E)-isomer. acs.org |

| Aldol-Type Condensation | Aldehyde, Activated Methylene Compound | Condensation followed by dehydration. libretexts.org | Dependent on specific reaction and catalyst. |

Routes to ω-Bromoalkyl Carboxylic Acids as Precursors

In some synthetic strategies, it is advantageous to start with a precursor that already contains both a bromine atom and a carboxylic acid, even if the bromine is not in its final position. ω-Bromoalkyl carboxylic acids are valuable such building blocks.

One efficient synthesis starts from cyclic ketones. gigvvy.com The ketone undergoes an oxidation reaction to form an ω-hydroxyalkyl carboxylic acid, which is then treated with hydrobromic acid to substitute the hydroxyl group with a bromine atom. gigvvy.com

Another common method is the ring-opening of lactones (cyclic esters). google.com Treating a lactone, such as γ-butyrolactone, with hydrobromic acid (HBr) can directly yield the corresponding ω-bromoalkylcarboxylic acid. google.com These precursors can then be used in further reactions, for example, as alkylating agents to build a more complex carbon skeleton. rsc.orgnih.govrsc.org

Methodologies for Related Bromo-Substituted Aromatic Acids

The synthesis of bromo-substituted aromatic acids often requires specific methodologies to overcome the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring towards electrophilic substitution. Several effective methods have been developed for the bromination of both activated and deactivated aromatic systems.

For highly deactivated aromatic compounds, a potent brominating system is required. One such method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄). This combination provides a practical and commercially viable route to monobrominated derivatives of deactivated aromatics under mild conditions with a simple workup.

Another powerful technique for the bromination of moderately deactivated aromatic compounds is the use of bromine in concentrated nitric acid (HNO₃). This system has been shown to effectively brominate substrates such as 4-chloronitrobenzene and isophthalic acid at room temperature. Current time information in Bangalore, IN. Interestingly, the presence of bromine in concentrated nitric acid shifts the reactivity from nitration to bromination. Current time information in Bangalore, IN. For instance, terephthalic acid and phthalic anhydride (B1165640) can be converted to their corresponding tetrabromo-substituted derivatives upon heating with bromine in concentrated nitric acid. Current time information in Bangalore, IN.

Electron-rich aromatic compounds, such as phenols and anilines, can be readily brominated using NBS, with dimethylformamide (DMF) as a solvent to achieve high para-selectivity. wikipedia.org For less reactive aromatic compounds, elemental sulfur (S₈) can mediate halogenation with N-halosuccinimides.

Table 2: Selected Methodologies for the Synthesis of Bromo-Substituted Aromatic Acids

| Substrate Type | Brominating Agent/System | Reaction Conditions | Typical Products |

|---|---|---|---|

| Deactivated Aromatic Acids | N-Bromosuccinimide (NBS) / Concentrated H₂SO₄ | Mild conditions, simple workup | Monobromo aromatic acids |

| Moderately Deactivated Aromatics | Bromine / Concentrated HNO₃ | Room temperature or heating | Mono- or polybromo substituted aromatics. Current time information in Bangalore, IN. |

| Electron-Rich Aromatics (e.g., Phenols) | N-Bromosuccinimide (NBS) / DMF | Not specified | para-Bromo substituted products. wikipedia.org |

| Less-Reactive Aromatics | Elemental Sulfur (S₈) / N-Bromosuccinimide (NBS) | Not specified | Bromo-substituted aromatics |

These methodologies highlight the versatility of modern synthetic chemistry in achieving selective bromination of a wide range of aromatic carboxylic acids and related compounds, which are valuable intermediates in various fields of chemical research and industry.

Elucidation of Biochemical Mechanisms of Action for 4 Bromo 2 Octenoic Acid

Specificity of Enzyme Inactivation by 4-Bromo-2-octenoic Acid

Recent research has focused on the targeted effects of this compound on specific enzymes involved in fatty acid metabolism. This compound has demonstrated a notable specificity in its inhibitory actions, primarily targeting a key enzyme in the β-oxidation pathway.

Inhibition of 3-ketoacyl-CoA Thiolase (EC 2.3.1.16)

Studies using rat liver mitochondria have shown that this compound is a potent and specific inhibitor of 3-ketoacyl-CoA thiolase (EC 2.3.1.16). nih.gov This enzyme is crucial for the final step of the mitochondrial β-oxidation spiral, where it catalyzes the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. When rat liver mitochondria were preincubated with this compound, a subsequent analysis of the β-oxidation enzymes revealed that only 3-ketoacyl-CoA thiolase was inactivated. nih.gov This targeted inhibition effectively halts the process of fatty acid oxidation within the mitochondria. nih.gov The inactivation of this enzyme by this compound is concentration-dependent and time-dependent. nih.gov

Differentiation from Acetoacetyl-CoA Thiolase (EC 2.3.1.9) Activity

In contrast to its potent effect on 3-ketoacyl-CoA thiolase, this compound does not irreversibly inhibit acetoacetyl-CoA thiolase (EC 2.3.1.9). nih.gov While its metabolic intermediate, 3-keto-4-bromooctanoyl-CoA, can cause reversible inhibition of acetoacetyl-CoA thiolase, the parent compound, this compound, does not lead to the inhibition of ketogenesis from acetylcarnitine in rat liver mitochondria. nih.gov This distinction highlights the specific nature of the irreversible inhibition, which is directed towards the thiolase involved in the degradation of long-chain fatty acids rather than the one primarily associated with ketone body metabolism.

Intermediates in the Inactivation Pathway

The inhibitory effect of this compound is not direct but is mediated through its metabolic conversion within the mitochondria.

Role of 3-keto-4-bromooctanoyl-CoA Formation

Within the mitochondrial matrix, this compound is metabolized by the enzymes of the β-oxidation pathway. nih.gov This process leads to the formation of the key intermediate, 3-keto-4-bromooctanoyl-CoA. nih.gov This intermediate is the actual species that interacts with and inhibits the target enzyme.

Irreversible Enzyme Inhibition Mechanisms

The formed 3-keto-4-bromooctanoyl-CoA acts as a potent and irreversible inhibitor of 3-ketoacyl-CoA thiolase. nih.gov This irreversible inactivation is a key feature of the compound's mechanism of action. The specificity of this inhibition suggests a targeted interaction with the active site of the 3-ketoacyl-CoA thiolase enzyme.

Impact on Cellular Metabolic Pathways

The specific inactivation of 3-ketoacyl-CoA thiolase by this compound has significant consequences for cellular metabolism, particularly in tissues with high fatty acid oxidation rates.

In rat liver mitochondria, preincubation with this compound for a short period completely abolished respiration supported by palmitoylcarnitine (B157527), a long-chain fatty acid substrate. nih.gov This demonstrates the compound's effectiveness in shutting down mitochondrial fatty acid oxidation. nih.gov Interestingly, the compound also abolished pyruvate-supported respiration in liver mitochondria, an effect that was reversed by the addition of carnitine, suggesting a broader impact on mitochondrial function in this tissue. nih.gov However, no such inhibition of either substrate was observed in rat heart mitochondria, indicating a degree of tissue specificity. nih.gov

The inhibition of fatty acid β-oxidation by compounds like this compound can lead to a shift in cellular energy metabolism. By blocking the utilization of fatty acids, cells may be forced to rely more heavily on other energy sources, such as glucose.

| Enzyme | Effect of this compound | Tissue Specificity |

| 3-ketoacyl-CoA Thiolase (EC 2.3.1.16) | Irreversibly inhibited | Primarily studied in rat liver mitochondria |

| Acetoacetyl-CoA Thiolase (EC 2.3.1.9) | Not irreversibly inhibited | Primarily studied in rat liver mitochondria |

Modulation of Mitochondrial Fatty Acid Oxidation

This compound serves as a notable inhibitor of mitochondrial fatty acid oxidation. nih.gov Its mechanism of action is not direct but involves its metabolic activation within the mitochondria. The compound is processed by the enzymes of the β-oxidation pathway, leading to the formation of an intermediate, 3-keto-4-bromooctanoyl-CoA. nih.gov This metabolite is the active agent that effectively and irreversibly inactivates a key enzyme in fatty acid oxidation, 3-ketoacyl-CoA thiolase. nih.gov

The specificity of this inhibition is a critical aspect of its action. While 3-keto-4-bromooctanoyl-CoA effectively inhibits 3-ketoacyl-CoA thiolase, it does not have the same inactivating effect on acetoacetyl-CoA thiolase. nih.gov This selectivity ensures that while fatty acid oxidation is halted, other mitochondrial metabolic processes, such as ketogenesis from substrates like acetylcarnitine, remain unaffected. nih.gov Studies have demonstrated that in rat liver mitochondria preincubated with this compound, a soluble extract showed that only the activity of 3-ketoacyl-CoA thiolase was diminished among the β-oxidation enzymes. nih.gov

The activation of this compound to its CoA thioester is a prerequisite for its inhibitory effects. nih.gov This activation has been observed to occur in rat liver mitochondria but not in rat heart mitochondria, indicating a degree of tissue specificity in its action. nih.gov This difference in activation likely accounts for the observed liver-specific inhibition of fatty acid oxidation by this compound. nih.gov

Table 1: Effect of this compound on Mitochondrial Enzyme Activity

| Enzyme | Effect of this compound Metabolite | Organelle |

| 3-Ketoacyl-CoA thiolase | Irreversibly inactivated | Mitochondria |

| Acetoacetyl-CoA thiolase | Not inactivated | Mitochondria |

This table summarizes the specific enzymatic inhibition by the active metabolite of this compound within the mitochondria as detailed in the research findings. nih.gov

Respiration Inhibition in Subcellular Fractions

The targeted inhibition of fatty acid oxidation by this compound has direct consequences on mitochondrial respiration, particularly when fatty acids are the energy source. In experiments using isolated rat liver mitochondria, preincubation with this compound for a short duration resulted in the complete abolition of respiration supported by palmitoylcarnitine, a long-chain fatty acid substrate. nih.gov This demonstrates the compound's potent effect on the respiratory chain when its function is dependent on the β-oxidation of fatty acids.

Conversely, the same study noted that respiration supported by pyruvate (B1213749) was also completely abolished in rat liver mitochondria. nih.gov However, the addition of carnitine was able to stimulate respiration supported by pyruvate, while it did not alleviate the inhibition of palmitoylcarnitine-dependent respiration. nih.gov This suggests a specific and potent inhibition of the β-oxidation pathway. nih.gov

Further research has corroborated these findings, showing that carboxylic acids that are activated within the mitochondria, such as this compound, also inhibit palmitoylcarnitine-supported respiration. nih.gov The susceptibility of the liver to such xenobiotic carboxylic acids is attributed to the broader substrate specificity of its mitochondrial medium-chain acyl-CoA synthetase, the enzyme responsible for the initial activation of these compounds. nih.gov

Table 2: Impact of this compound on Mitochondrial Respiration

| Respiratory Substrate | Effect in Rat Liver Mitochondria |

| Palmitoylcarnitine | Complete abolition of respiration |

| Pyruvate | Complete abolition of respiration (reversed by carnitine) |

This table illustrates the inhibitory effects of this compound on mitochondrial respiration with different substrates, based on experimental observations. nih.gov

In Vitro Experimental Design and Findings on 4 Bromo 2 Octenoic Acid

Mitochondrial Respiration Assays

In vitro studies using isolated mitochondria have been crucial in elucidating the specific inhibitory effects of 4-Bromo-2-octenoic acid on cellular respiration. These assays typically measure oxygen consumption by mitochondria when provided with different energy substrates, revealing which metabolic pathways are affected by the compound.

Research involving rat liver mitochondria demonstrated the potent and specific effects of this compound. nih.gov When these mitochondria were preincubated for just three minutes with the compound, a complete cessation of respiration was observed. nih.gov This inhibition occurred regardless of whether the energy substrate provided was palmitoylcarnitine (B157527), which fuels the fatty acid β-oxidation pathway, or pyruvate (B1213749), which enters the Krebs cycle. nih.gov

Interestingly, this inhibitory effect was tissue-specific, as no such inhibition was noted in mitochondria isolated from rat heart tissue under the same conditions. nih.gov This suggests that this compound or its metabolites act on a target or pathway that is either unique to or differently regulated in liver mitochondria compared to heart mitochondria. nih.gov The compound is thus considered a specific inhibitor of β-oxidation. nih.gov

Table 1: Effect of this compound on Mitochondrial Respiration

| Tissue Source | Substrate | Observation | Reference |

| Rat Liver Mitochondria | Palmitoylcarnitine | Complete abolishment of respiration | nih.gov |

| Rat Liver Mitochondria | Pyruvate | Complete abolishment of respiration | nih.gov |

| Rat Heart Mitochondria | Palmitoylcarnitine / Pyruvate | No inhibition observed | nih.gov |

Enzyme Activity Profiling in Soluble Extracts

To pinpoint the precise molecular target of this compound, researchers have performed enzyme activity assays on soluble extracts prepared from mitochondria that were preincubated with the inhibitor.

Assays of the primary enzymes involved in the β-oxidation spiral revealed a highly specific effect. In soluble extracts from pre-treated rat liver mitochondria, only the activity of 3-ketoacyl-CoA thiolase (EC 2.3.1.16) was found to be inactivated. nih.gov This enzyme catalyzes the final step of each β-oxidation cycle. nih.gov

Further investigation showed that this compound itself is not the direct inhibitor. Instead, it acts as a pro-inhibitor, being metabolized by the β-oxidation enzymes into an active inhibitor, 3-keto-4-bromooctanoyl-CoA. nih.gov This metabolite effectively and irreversibly inhibits 3-ketoacyl-CoA thiolase. nih.gov In contrast, another key thiolase, acetoacetyl-CoA thiolase (EC 2.3.1.9), which is involved in both ketone body metabolism and anabolic pathways, is not irreversibly inhibited by this metabolite. nih.govebi.ac.uk While 3-keto-4-bromooctanoyl-CoA can cause reversible inhibition of acetoacetyl-CoA thiolase, this compound does not ultimately inhibit ketogenesis in liver mitochondria when acetylcarnitine is the substrate. nih.gov

Table 2: Effect of this compound Metabolite on Thiolase Enzymes

| Enzyme | Metabolite | Effect | Reference |

| 3-ketoacyl-CoA thiolase | 3-keto-4-bromooctanoyl-CoA | Effective and irreversible inhibition | nih.gov |

| Acetoacetyl-CoA thiolase | 3-keto-4-bromooctanoyl-CoA | Reversible inhibition; no inactivation | nih.gov |

The activity of thiolase enzymes is commonly measured using spectrophotometric assays. nih.govnih.gov These methods monitor the change in absorbance of light at a specific wavelength that results from the enzyme-catalyzed reaction. For the thiolytic cleavage of a 3-ketoacyl-CoA substrate, the reaction can be followed by monitoring the decrease in absorbance at around 300-310 nm due to the disappearance of the enolate form of the substrate's magnesium complex.

Alternatively, a coupled enzyme assay can be used. nih.gov For instance, the product of the thiolase reaction, acetyl-CoA, can be used by citrate (B86180) synthase in a subsequent reaction that involves the reduction of NAD+ to NADH. The formation of NADH can then be monitored by the increase in absorbance at 340 nm. nih.gov Such kinetic assays are essential for determining the rates of enzyme activity and the nature of inhibition (e.g., reversible vs. irreversible) caused by compounds like the metabolites of this compound. researchgate.net

Comparative In Vitro Biological Activities of Related Compounds

The biological effects of this compound can be better understood by comparing them to structurally related bromo-fatty acids.

4-Bromocrotonic acid : This shorter-chain analogue is also an effective inhibitor of fatty acid oxidation. nih.gov In rat heart mitochondria, it inhibits respiration supported by both palmitoylcarnitine and acetoacetate (B1235776), but not pyruvate. nih.govresearchgate.net Unlike the more specific action of this compound in the liver, 4-bromocrotonic acid is converted to 3-keto-4-bromobutyryl-CoA, which inactivates both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase in heart mitochondria. nih.govresearchgate.net

2-Bromooctanoic acid : This compound is also known as an inhibitor of fatty acid β-oxidation. nih.govnih.gov It is recognized as an irreversible inhibitor of 3-ketoacyl-CoA thiolase. embopress.org Its inhibitory action is considered a downstream block in the fatty acid oxidation pathway. nih.gov

8-Bromo-octanoic acid (8-BOA) : While also a bromo-octanoic acid derivative, its mechanism appears distinct. The bromine atom in the terminal (ω) position makes it much less reactive than an α-halogenated compound like 2-BOA. embopress.org It is considered unlikely that 8-BOA acts by irreversibly inhibiting 3-ketoacyl-CoA thiolase in the same manner as its isomers. embopress.org

4-Pentenoic acid : This is another compound cited as an inhibitor of 3-ketoacyl-CoA thiolase. google.com

Table 3: Comparative In Vitro Activities of Related Bromo-Fatty Acids

| Compound | Primary Target Enzyme(s) | Effect on Mitochondrial Respiration | Key Findings | Reference(s) |

| This compound | 3-ketoacyl-CoA thiolase | Inhibits palmitoylcarnitine and pyruvate respiration in liver (not heart) | Specific irreversible inactivation of 3-ketoacyl-CoA thiolase in liver mitochondria. | nih.gov |

| 4-Bromocrotonic acid | 3-ketoacyl-CoA thiolase, Acetoacetyl-CoA thiolase | Inhibits palmitoylcarnitine and acetoacetate respiration in heart | Inactivates both major thiolases in heart mitochondria. | nih.govresearchgate.net |

| 2-Bromooctanoic acid | 3-ketoacyl-CoA thiolase | Inhibits fatty acid oxidation | Irreversible inhibitor of fatty acid β-oxidation. | nih.govnih.govembopress.org |

| 8-Bromo-octanoic acid | Unlikely to be 3-ketoacyl-CoA thiolase | Inhibits fatty acid oxidation | Different mechanism of action compared to isomers with bromine closer to the carboxyl group. | nih.govembopress.org |

Assessment of 2-Octenoic Acid and Analogues

The in vitro evaluation of 2-octenoic acid and its analogues has revealed their potential to interfere with various enzymatic processes. While specific inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for 2-octenoic acid itself on fatty acid oxidation enzymes are not extensively detailed in the reviewed literature, related compounds have been studied more thoroughly. For instance, the brominated analogue, this compound, has been a subject of more specific investigation.

Research on analogues of 2-octenoic acid has provided insights into their potential as enzyme inhibitors. For example, studies on similar short-chain fatty acids and their derivatives have been conducted to understand their impact on cellular metabolism. The introduction of a bromine atom, as seen in this compound, significantly alters the compound's reactivity and biological targets.

Table 1: In Vitro Assessment of 2-Octenoic Acid Analogues

| Compound | Target/System | Experimental Details | Findings | Citation |

| This compound | Rat Liver Mitochondria | Preincubation for 3 minutes | Completely abolished respiration supported by palmitoylcarnitine. | nih.gov |

| This compound | Enzymes of β-oxidation (from rat liver mitochondria) | Assay of soluble extract from preincubated mitochondria | Specifically inactivated 3-ketoacyl-CoA thiolase. | nih.gov |

Note: The precise concentration of this compound required for the complete abolishment of respiration was not specified in the abstract of the primary study. nih.gov

Evaluation of Other Fatty Acid Oxidation Inhibitors

A variety of other compounds have been evaluated in vitro for their ability to inhibit fatty acid oxidation, providing a comparative context for the action of this compound. These inhibitors target different enzymes within the β-oxidation pathway.

4-Bromocrotonic acid has been shown to be an effective inhibitor of fatty acid oxidation in rat heart mitochondria. It was found to inactivate both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. plos.org

4-Bromotiglic acid is another inhibitor that targets thiolases. In studies with rat liver mitochondria, it was found to completely inhibit palmitoylcarnitine-supported respiration at a concentration of 10 μM after a 2-minute incubation. nih.gov

Trimetazidine (B612337) and its derivatives have also been studied for their inhibitory effects on fatty acid oxidation. For example, the trimetazidine derivative S-15176 was found to inhibit carnitine palmitoyltransferase-1 (CPT-1) with an IC₅₀ value of 17 µM in the heart. ahajournals.org

Cerulenin, triclosan, and orlistat have been investigated as inhibitors of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis, which is functionally related to fatty acid metabolism. Their inhibitory effects on FASN activity and cancer cell viability have been quantified. nih.gov

Table 2: In Vitro Evaluation of Various Fatty Acid Oxidation Inhibitors

| Inhibitor | Target Enzyme/System | Organism/Cell Type | Inhibition Data (IC₅₀, Kᵢ, etc.) | Citation |

| 4-Bromotiglic acid | Palmitoylcarnitine-supported respiration | Rat Liver Mitochondria | Complete inhibition at 10 µM | nih.gov |

| CBM-300864 | Malonyl-CoA Decarboxylase | Human (recombinant) | Kᵢ = 98 nM | ahajournals.org |

| CBM-301940 | Malonyl-CoA Decarboxylase | Human (recombinant) | Kᵢ = 28 nM | ahajournals.org |

| S-15176 (Trimetazidine derivative) | Carnitine Palmitoyltransferase-1 (CPT-1) | Heart | IC₅₀ = 17 µM | ahajournals.org |

| Cerulenin | Fatty Acid Synthase (FASN) | Y79 Retinoblastoma Cells | IC₅₀ = 3.54 µg/ml | nih.gov |

| Triclosan | Fatty Acid Synthase (FASN) | Y79 Retinoblastoma Cells | IC₅₀ = 7.29 µg/ml | nih.gov |

| Orlistat | Fatty Acid Synthase (FASN) | Y79 Retinoblastoma Cells | IC₅₀ = 145.25 µM | nih.gov |

| Quercetin-7-linoleate | Mushroom Tyrosinase | - | Kᵢ = 0.31 mM, IC₅₀ = 0.58 mM | aimspress.com |

| Quercetin-7-oleate | Mushroom Tyrosinase | - | Kᵢ = 0.43 mM, IC₅₀ = 0.71 mM | aimspress.com |

These in vitro studies are fundamental in characterizing the specific molecular targets and efficacy of various fatty acid oxidation inhibitors. The data gathered from these experiments, including inhibitory concentrations and constants, are crucial for the development of new therapeutic agents and for understanding the intricate regulation of cellular metabolism.

Structure Activity Relationship Sar and Mechanistic Analogue Studies

Modifications at the Bromo-Substituted Position

The bromine atom at the 4th carbon position is not merely incidental; it is a critical determinant of the compound's mechanism of action. Its identity as a halogen and its specific placement have profound steric and electronic consequences.

The choice of halogen and its location on the fatty acid chain significantly influence the molecule's reactivity and biological target. In the case of 4-Bromo-2-octenoic acid, the bromine is positioned to facilitate its transformation into a potent enzyme inhibitor. nih.gov The compound is metabolized by mitochondrial β-oxidation enzymes, converting it into 3-keto-4-bromooctanoyl-CoA. nih.gov This product acts as an effective and irreversible inhibitor of 3-ketoacyl-CoA thiolase. nih.gov

Studies on related compounds offer insight into the importance of the halogen's position. For instance, monohalogenated fatty acids are generally much less reactive when the halogen is distant from the carboxyl group (an ω-halogen) compared to when it is closer to the reactive center (an α- or β-halogen). nih.gov This is due to the decreased lability of the carbon-halogen bond when it is further from the electron-withdrawing influence of the carboxylic acid group. nih.gov The position of the halogen can also create steric differences that affect how the molecule fits into an enzyme's active site. nih.gov

The identity of the halogen itself is also a key factor. The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, which can influence its reactivity within an enzyme's active site. muni.cz Furthermore, the larger van der Waals radius of a bromine atom compared to chlorine can alter how the substrate is positioned, potentially allowing for effective binding with a shorter alkyl chain. muni.cz

Table 1: Comparison of Halogenated Fatty Acid Analogues and Their Effects

| Compound | Halogen Position | Target Enzyme(s) | Observed Effect |

| This compound | 4-position | 3-ketoacyl-CoA thiolase | Specific, irreversible inhibition of fatty acid oxidation. nih.gov |

| 4-Bromocrotonic acid | 4-position | 3-ketoacyl-CoA thiolase, Acetoacetyl-CoA thiolase | Effective inhibitor of both fatty acid oxidation and ketone body degradation. researchgate.net |

| 8-Bromo-octanoic acid (8-BOA) | 8-position (ω-position) | Unlikely to be 3-ketoacyl-CoA thiolase | Considered a much less reactive analogue due to the halogen's distance from the carboxyl group. nih.gov |

| 2-Bromo-octanoic acid (2-BOA) | 2-position (α-position) | 3-ketoacyl-CoA thiolase | Known irreversible inhibitor. nih.gov |

The bromine atom at the C-4 position exerts significant electronic effects that are crucial for the inhibitory mechanism. As a halogen, bromine is an electron-withdrawing group. This property influences the reactivity of the molecule, particularly after it is metabolized to 3-keto-4-bromooctanoyl-CoA. nih.govresearchgate.net The presence of the bromine atom makes the resulting keto-ester an effective inhibitor of thiolase enzymes. researchgate.net

The introduction of halogens can locally alter the electronic character of a molecule. nih.gov While often acting as an electron-withdrawing group, a halogen atom can also act as an electron donor in forming stabilizing interactions like hydrogen bonds. nih.gov In the context of enzyme inhibition, the steric bulk and electronic nature of bromine have been shown to be uniquely suitable for antitubercular activity in other classes of compounds, suggesting its properties are finely tuned for biological interaction. jst.go.jp

Variations in the Alkene Moiety and Chain Length

The carbon chain and the double bond are as important as the bromine substituent in defining the bioactivity of this compound.

The double bond between the second and third carbon atoms (α,β-unsaturation) is a critical feature. This arrangement creates an α,β-unsaturated carbonyl system, which is a known electrophilic center highly susceptible to addition reactions with nucleophiles. mdpi.comnih.gov This reactivity is a common feature in many biologically active compounds and enzyme inhibitors. mdpi.comnih.gov The α,β-unsaturated carbonyl functionality can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the cysteine residues often found in the active sites of enzymes like thiolase. mdpi.comvast.vn This covalent modification can lead to irreversible enzyme inhibition.

The presence of this unsaturated bond is necessary for the initial steps of enzymatic processing within the β-oxidation pathway, which ultimately positions the bromine atom to effect its inhibitory action on thiolase. nih.gov

The eight-carbon (octenoic) chain length is essential for the compound's specificity and mechanism. For this compound to inhibit 3-ketoacyl-CoA thiolase, it must first be activated to its coenzyme A (CoA) thioester and then undergo initial cycles of the β-oxidation pathway. nih.govresearchgate.net The chain length dictates the interaction with the series of β-oxidation enzymes.

Studies comparing fatty acids of different lengths show that the effectiveness of the β-oxidation systems can vary with the substrate's chain length. nih.gov For example, the degradation of long-chain fatty acids may be initiated by enzymes in the inner mitochondrial membrane, while shorter-chain fatty acids can be oxidized by the matrix system. nih.gov The efficiency of the matrix system increases as the chain length of the substrate decreases. nih.gov Thiolase enzymes themselves exhibit substrate specificity based on chain length; for instance, some thiolases are crucial for the production of medium-chain fatty acyl-CoAs, while others are limited to the condensation of two acetyl-CoA molecules. nih.govresearchgate.net Therefore, the octenoic acid backbone ensures that this compound is an appropriate substrate to enter the β-oxidation spiral and be converted into the actual inhibitory species, 3-keto-4-bromooctanoyl-CoA, which then targets 3-ketoacyl-CoA thiolase. nih.gov

Design and Synthesis of Mechanistic Probes

The design and synthesis of analogues of this compound have been instrumental in probing the mechanisms of fatty acid oxidation and inhibition. d-nb.info By creating related molecules, researchers can investigate specific steps of metabolic pathways and enzyme function.

For example, 4-bromocrotonic acid was synthesized to serve as an effective inhibitor of both fatty acid oxidation and ketone body degradation in heart mitochondria. researchgate.net Like its octenoic acid counterpart, it is enzymatically converted to an inhibitory species, 3-keto-4-bromobutyryl-CoA, which inactivates both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. researchgate.net Similarly, 4-bromotiglic acid was synthesized as a tool to probe the cooperation between the two different β-oxidation systems in mitochondria. nih.gov

The synthesis of such probes often involves multi-step chemical reactions. For instance, the synthesis of related quinoline (B57606) carboxylic acid derivatives begins with a Pfitzinger reaction to create the core acid structure, which is then modified to produce various esters and hydrazides for biological testing. nih.gov The synthesis of other α,β-unsaturated acids can be achieved through methods like the Wittig reaction followed by in-situ hydrolysis. scirp.org These synthetic strategies allow for the creation of a diverse library of molecules to study structure-activity relationships in detail.

Advanced Research Perspectives and Future Directions in 4 Bromo 2 Octenoic Acid Research

Development of Novel Biochemical Tools Based on 4-Bromo-2-octenoic Acid

The high specificity of this compound makes it an excellent candidate for development as a refined biochemical tool. Its primary mechanism of action involves its conversion within the mitochondria into 3-keto-4-bromooctanoyl-CoA. nih.gov This metabolite then acts as a highly effective and irreversible inhibitor of 3-ketoacyl-CoA thiolase, a critical enzyme in the fatty acid oxidation spiral. nih.gov This targeted inactivation is a key feature that distinguishes it from other less specific inhibitors.

Future research aims to leverage this specificity. By modifying the structure of this compound, it is possible to create a new generation of molecular probes. For instance, incorporating reporter tags such as fluorescent molecules or biotin (B1667282) onto the octenoic acid backbone could allow for the visualization and tracking of the inhibitor's interaction with thiolase enzymes within living cells. This would provide invaluable insight into the localization and dynamics of fatty acid oxidation under various physiological and pathological conditions.

Furthermore, these derivatized probes could be used in activity-based protein profiling (ABPP) experiments to identify other potential binding partners or off-target effects, thereby refining our understanding of its cellular interactions. The development of such tools is crucial for dissecting the complex roles of specific enzymes within the broader network of cellular metabolism.

Integration with "Function-Oriented Synthesis" Principles

Function-Oriented Synthesis (FOS) is a strategic approach in chemical biology that prioritizes the biological function of a molecule over the replication of a complex natural product scaffold. nih.gov The core principle is to design and create simpler, synthetically accessible molecules that can emulate, and even improve upon, the function of a biologically active lead compound. nih.gov

In the context of this compound, its well-defined function is the irreversible inhibition of 3-ketoacyl-CoA thiolase. nih.gov Applying FOS principles would involve designing novel analogs that retain or enhance this specific function while potentially offering superior properties, such as increased cell permeability, improved metabolic stability, or even greater enzyme specificity.

Researchers can explore several synthetic modifications based on the FOS paradigm:

Varying Chain Length: Synthesizing analogs with shorter or longer carbon chains to probe the active site of different thiolase isozymes.

Modifying the Halogen: Replacing the bromine atom with other halogens (e.g., chlorine or iodine) or other electrophilic groups to tune the reactivity of the resulting ketoacyl-CoA analog.

Altering the Double Bond Position: Investigating how shifting the position of the double bond affects the efficiency of its mitochondrial uptake and subsequent activation.

This approach moves beyond simply using the known compound and enters the realm of rational design, where new molecules are created with a specific functional purpose, guided by the structure-activity relationship of the parent molecule.

Exploration of Metabolic Pathway Interventions Beyond Fatty Acid Oxidation

While the primary established role of this compound is the specific inhibition of fatty acid oxidation, its structure as a modified fatty acid suggests the potential for broader metabolic influence. nih.gov Future research is anticipated to explore whether it or its metabolites can serve as interventions in other interconnected metabolic pathways.

The accumulation of its activated form, 3-keto-4-bromooctanoyl-CoA, or other metabolic intermediates could potentially affect other enzymatic processes that utilize fatty acyl-CoAs as substrates or regulators. nih.gov These might include:

Lipid Synthesis: Investigating whether the compound or its derivatives can influence the activity of enzymes involved in the synthesis of complex lipids, such as triglycerides or phospholipids.

Cellular Signaling: Exploring potential interactions with fatty acid-binding proteins (FABPs) or nuclear receptors like PPARs, which are known to be modulated by fatty acids and their derivatives.

Ketone Body Metabolism: Although initial studies indicated that this compound does not inhibit ketogenesis from acetylcarnitine, its structural similarity to ketone body precursors warrants a more in-depth investigation into its effects on ketone body synthesis and utilization under different metabolic states. nih.gov A related compound, 4-Bromocrotonic acid, has been shown to inhibit ketone body degradation. researchgate.net

A critical future direction will be the use of untargeted metabolomics and proteomics to systematically map the global metabolic changes in cells or tissues treated with this compound. This would provide a comprehensive, unbiased view of its effects, potentially uncovering novel targets and pathway interventions that are currently unknown, and expanding its utility beyond the singular inhibition of fatty acid oxidation.

Q & A

Basic Research Questions

Q. What is the mechanism by which 4-Bromo-2-octenoic acid inhibits fatty acid oxidation in mitochondrial studies?

- Answer : this compound acts as a mechanism-based inhibitor of 3-ketoacyl-CoA thiolase, a critical enzyme in the mitochondrial β-oxidation pathway. Its α,β-unsaturated ketone group forms a covalent adduct with the active-site cysteine residue of the enzyme, irreversibly inactivating it. This was established using isolated rat liver mitochondria, where treatment with the compound (0.1–0.5 mM) reduced fatty acid oxidation rates by 70–90%, as measured via radiolabeled palmitate degradation assays .

Q. How can researchers validate the specificity of this compound as a thiolase inhibitor in complex biological systems?

- Answer : Specificity is confirmed through parallel enzyme activity assays for other mitochondrial enzymes (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases). For example, in Li & Schulz (1988), activities of short- and long-chain acyl-CoA dehydrogenases remained unaffected at inhibitor concentrations that fully blocked thiolase. Additionally, rescue experiments with exogenous thiolase supplementation can verify target specificity .

Advanced Research Questions

Q. What experimental considerations are crucial when using this compound to study crosstalk between lipid metabolism and other cellular processes?

- Answer : Key considerations include:

- Dose optimization : Conduct dose-response curves (0.05–1.0 mM) to identify concentrations that inhibit thiolase without off-target effects on membrane potential (assessed via JC-1 staining).

- Metabolic tracing : Combine with -labeled substrates (e.g., -palmitate) and LC-MS to quantify redirected carbon flux into alternative pathways like glycolysis or ketogenesis.

- Temporal resolution : Use time-course experiments (0–120 min) to distinguish primary inhibition from secondary compensatory mechanisms .

Q. How to resolve contradictory data regarding this compound's effects across different experimental models (e.g., in vitro vs. in vivo systems)?

- Answer : Contradictions often arise from differences in:

- Mitochondrial integrity : Compare inhibitor efficacy in intact vs. permeabilized mitochondria (assessed via cytochrome c release).

- Cellular redox state : Measure glutathione levels, as thiol-dependent inactivation may vary with antioxidant capacity.

- Species-specific isoforms : Perform comparative kinetics using purified thiolases from different models (e.g., rat vs. human), as catalytic cysteine conservation varies .

Q. What structural features of this compound contribute to its thiolase inhibition, and how can this inform analog design?

- Answer : Critical features include:

- Electrophilic C3 position : The α,β-unsaturated ketone enables Michael addition to the thiolase’s active-site cysteine.

- Alkyl chain length : The C8 chain optimizes hydrophobic interactions with the enzyme’s substrate-binding pocket.

- Bromine substitution : The C4 bromine enhances electrophilicity and steric hindrance.

To design analogs, synthesize derivatives with modified chain lengths (C6–C10), halogen substitutions (Cl, F), or double-bond positions, and evaluate inactivation kinetics using stopped-flow spectrophotometry .

Methodological Guidance

- Enzyme Activity Assays : Use spectrophotometric methods to monitor thiolase activity via the disappearance of acetoacetyl-CoA (absorbance at 303 nm) in the presence of CoA. Include controls with β-mercaptoethanol to test reversibility of inhibition .

- Mitochondrial Isolation : Employ differential centrifugation (600g for 10 min to remove nuclei, followed by 10,000g for 15 min for mitochondrial pellets) in sucrose-based buffers (pH 7.4) to preserve functional integrity .

- Data Normalization : Express β-oxidation rates relative to citrate synthase activity to account for mitochondrial content variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.